N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a pyrimidine-based small molecule characterized by a benzodioxole-carboxamide moiety linked to a substituted phenyl ring and a 4-methyl-p-tolylamino pyrimidine core.
Properties
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-16-3-6-19(7-4-16)28-24-13-17(2)27-26(31-24)30-21-10-8-20(9-11-21)29-25(32)18-5-12-22-23(14-18)34-15-33-22/h3-14H,15H2,1-2H3,(H,29,32)(H2,27,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJKCGPRTNXQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole core, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The p-tolylamino group is then introduced via amination reactions under controlled conditions. The final step involves the coupling of the intermediate with a carboxamide group, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyrimidine rings, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it could inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
BMS-354825 (Dasatinib)
- Structure: N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide .
- Key Features: Dual Src/Abl kinase inhibitor with nanomolar potency (IC₅₀ < 1 nM for Abl kinase). Demonstrated complete tumor regression in K562 xenograft models of chronic myelogenous leukemia (CML) .
- Comparison :
- Unlike the target compound, BMS-354825 incorporates a thiazole-carboxamide and a piperazine substituent, enhancing solubility and kinase selectivity.
- The benzodioxole group in the target molecule may confer distinct metabolic stability compared to BMS-354825’s thiazole ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-phenyl-pyrimidine-5-carboxamide
- Structure : Features a benzodioxin ring instead of benzodioxole, with a phenyl-pyrimidine-carboxamide backbone .
- Key Features: Structural similarity to the target compound but lacks the p-tolylamino group. Benzodioxin rings are associated with improved metabolic stability in preclinical models.
- Comparison: The absence of the p-tolylamino substituent may reduce hydrophobic interactions with kinase targets compared to the target compound.
Compound 11f (Kinase Inhibitor)
- Structure: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide .
- Key Features :
- Multi-kinase inhibitor with a fused pyrimido-pyrimidine core.
- Demonstrated sub-micromolar activity in cellular assays.
- Comparison :
- The benzodiazepine-carboxamide scaffold in 11f introduces conformational rigidity absent in the target compound.
Pharmacological and Physicochemical Comparison
Research Findings and Mechanistic Insights
- BMS-354825 : Orally bioavailable with robust in vivo efficacy in leukemia models, attributed to its dual kinase inhibition and favorable pharmacokinetics .
- Benzodioxole vs. Benzodioxin : Benzodioxole derivatives (target compound) may exhibit slightly higher ring strain but comparable metabolic resistance to oxidation compared to benzodioxin systems .
- p-Tolylamino Group: The p-tolylamino substituent in the target compound could enhance binding to hydrophobic kinase pockets, analogous to the role of aryl groups in BMS-354825 .
Biological Activity
N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and metabolic disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 437.5 g/mol. Its structure features a benzodioxole core, which is known for various biological activities. The specific IUPAC name is N-[4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl]-3-phenylpropanamide.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N5O |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | N-[4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl]-3-phenylpropanamide |
| InChI Key | QROKOJXKUFCLPF-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly tyrosine kinases. By binding to these enzymes, it inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. This mechanism is similar to that of well-established tyrosine kinase inhibitors like Imatinib and Dasatinib, suggesting potential applications in cancer therapy.
Anticancer Properties
Recent studies have highlighted the compound's anticancer efficacy through various assays:
- In Vitro Studies : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For example, it was shown to inhibit cell growth with IC50 values ranging from 26 to 65 µM across different cancer types .
- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays, indicating its potential as an effective anticancer agent.
Antidiabetic Potential
The compound also exhibits promising antidiabetic properties:
- α-Amylase Inhibition : In vitro studies revealed that derivatives similar to this compound effectively inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. For instance, related compounds showed IC50 values as low as 0.68 µM .
- In Vivo Efficacy : In vivo experiments using streptozotocin-induced diabetic mice demonstrated significant reductions in blood glucose levels after treatment with the compound . This suggests its potential utility in managing diabetes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other known compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| Imatinib | Tyrosine kinase inhibition | 0.1 | Used in chronic myeloid leukemia treatment |
| Dasatinib | Broader spectrum kinase inhibition | 0.03 | Effective against various cancers |
| Compound IIc | α-Amylase inhibition | 0.68 | Demonstrated safety in normal cells |
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines, revealing that it significantly inhibited proliferation and induced apoptosis through caspase activation pathways. These findings suggest that the compound may serve as a basis for developing new anticancer therapies.
Case Study 2: Diabetes Management
Another study focused on the antidiabetic effects of related benzodioxole derivatives. The results indicated substantial reductions in blood glucose levels in diabetic models, highlighting the potential for therapeutic applications in diabetes management.
Q & A
Basic: What synthetic strategies are recommended for the multi-step preparation of this compound?
A robust synthesis involves sequential coupling reactions. Key steps include:
- Amide bond formation : Use HATU or HBTU as coupling agents in DMF with DIPEA or NMM as bases to activate carboxylic acid intermediates .
- Pyrimidine ring assembly : Employ cyclocondensation reactions under controlled temperatures (60–80°C) with solvents like ethanol or THF .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in methanol/water .
Critical parameters : Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation) .
Basic: How can researchers validate the structural integrity and purity of this compound?
Use orthogonal characterization methods:
- 1H/13C NMR : Confirm substituent positions (e.g., p-tolylamino protons at δ 7.2–7.4 ppm; benzo[d][1,3]dioxole methylene at δ 5.9–6.1 ppm) .
- HRMS : Verify molecular ion peaks (expected m/z: ~431.5) with <2 ppm deviation .
- HPLC : Ensure ≥95% purity using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: What computational approaches can predict binding modes and target affinity?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR, VEGFR). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic contacts with the p-tolyl group .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) to identify critical residue interactions .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzo[d][1,3]dioxole) with IC50 values from kinase assays .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC50 values across studies) may arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (SPR, ITC) .
- Compound stability : Perform stability studies (pH 7.4 buffer, 37°C) with LC-MS to detect degradation products .
- Polymorphism : Characterize crystal forms via XRD (e.g., monoclinic vs. triclinic) and correlate solubility differences .
Advanced: What strategies optimize in vivo pharmacokinetics without structural modification?
- Formulation : Use nanosuspensions (0.2–0.5 µm particle size) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide moiety for controlled release .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict metabolic stability .
Basic: What solvent systems are optimal for solubility and reactivity studies?
- Polar aprotic solvents : DMF or DMSO for coupling reactions (enhance nucleophilicity of amines) .
- Aqueous solubility : Use co-solvents (e.g., 10% DMSO in PBS) for biological assays; logP ~3.2 predicts moderate membrane permeability .
Advanced: How can researchers elucidate the mechanism of action in complex biological systems?
- Target profiling : Perform kinase panel screens (Eurofins DiscoverX) to identify primary targets .
- Pathway analysis : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3) .
- CRISPR knockouts : Validate target dependency in cell lines (e.g., EGFR-KO in A549 cells) .
Basic: What analytical techniques quantify this compound in biological matrices?
- LC-MS/MS : MRM transitions (m/z 431.5 → 285.2) with deuterated internal standards .
- Sample prep : Protein precipitation (acetonitrile) followed by SPE cleanup (C18 cartridges) .
Advanced: How do structural analogs compare in activity and selectivity?
| Analog | Modification | Activity (IC50) | Selectivity |
|---|---|---|---|
| Parent | None | 50 nM (EGFR) | Moderate (VEGFR off-target) |
| CF3-substituted | Trifluoromethyl at benzamide | 28 nM (EGFR) | Improved (VEGFR IC50 >1 µM) |
| Methoxy variant | Benzo[d][1,3]dioxole → methoxy | 120 nM (EGFR) | Reduced (kinase promiscuity) |
Advanced: What experimental designs mitigate synthetic byproduct formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
